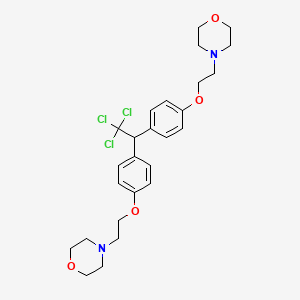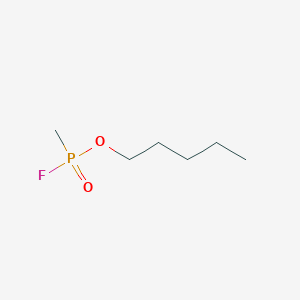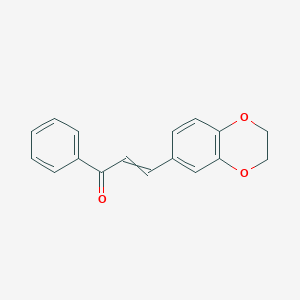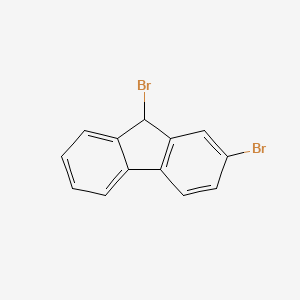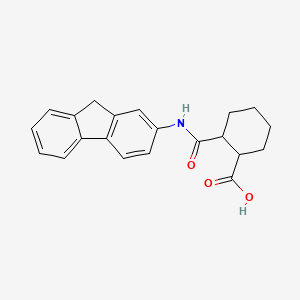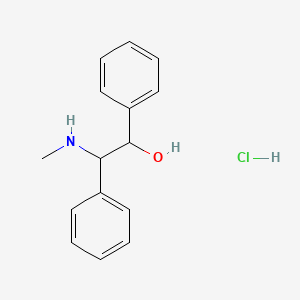
4-Methylbenzene-1-sulfonic acid--octadec-9-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol (1/1) is a chemical compound with the molecular formula C25H44O4S and a molecular weight of 440.679 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a long-chain unsaturated alcohol. It is used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with octadec-9-en-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfonate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the long-chain alcohol can insert into lipid bilayers, affecting membrane fluidity and function . These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the long-chain alcohol.
Octadec-9-en-1-ol: An unsaturated alcohol without the sulfonic acid group.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with a different aromatic substitution pattern.
Uniqueness
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol is unique due to its combination of a sulfonic acid group and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
6110-54-9 |
|---|---|
Formule moléculaire |
C25H44O4S |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,19H,2-8,11-18H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
VMYCSXXHQPIABB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


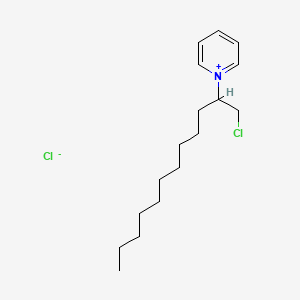
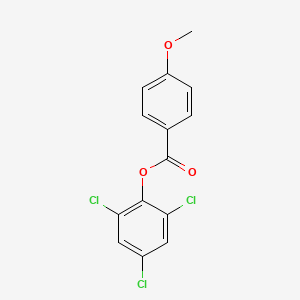
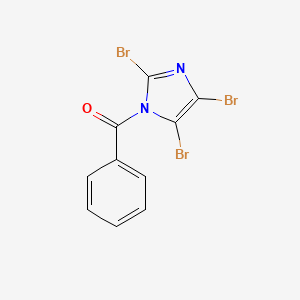
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
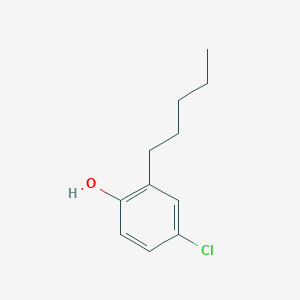
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
